molecular formula C22H28N6O4S B13854638 6'-HydroxyDelavirdine

6'-HydroxyDelavirdine

Cat. No.: B13854638
M. Wt: 472.6 g/mol
InChI Key: XJERELUGQMAAEH-UHFFFAOYSA-N
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Description

6’-HydroxyDelavirdine is a metabolite of Delavirdine, a bisheteroarylpiperazine derivative. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-HydroxyDelavirdine typically involves the hydroxylation of Delavirdine.

Industrial Production Methods

Industrial production methods for 6’-HydroxyDelavirdine are not well-documented in the literature. the synthesis of related compounds often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6’-HydroxyDelavirdine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-HydroxyDelavirdine can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

6’-HydroxyDelavirdine exerts its effects by interacting with specific enzymes involved in the metabolism of Delavirdine. The compound is formed through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes catalyze the hydroxylation of Delavirdine, leading to the formation of 6’-HydroxyDelavirdine. The hydroxylated metabolite may have different pharmacological properties compared to the parent compound, influencing its efficacy and safety profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6’-HydroxyDelavirdine include other hydroxylated metabolites of Delavirdine and related NNRTIs. Examples include:

Uniqueness

6’-HydroxyDelavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct pharmacological properties compared to other metabolites. This uniqueness makes it a valuable compound for studying the metabolism and pharmacokinetics of Delavirdine .

Properties

Molecular Formula

C22H28N6O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[2-[4-[6-oxo-3-(propan-2-ylamino)-1H-pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C22H28N6O4S/c1-14(2)23-18-6-7-20(29)25-21(18)27-8-10-28(11-9-27)22(30)19-13-15-12-16(26-33(3,31)32)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,25,29)

InChI Key

XJERELUGQMAAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(NC(=O)C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C

Origin of Product

United States

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